2-Ethoxy-4-methylbenzonitrile
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Overview
Description
2-Ethoxy-4-methylbenzonitrile: is an organic compound with the molecular formula C10H11NO . It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the second position and a methyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethoxy-4-methylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of acetic anhydride as a dehydrating agent and activated carbon for decolorization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: 2-Ethoxy-4-methylbenzoic acid.
Reduction: 2-Ethoxy-4-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Ethoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2-Ethoxybenzonitrile
- 4-Methylbenzonitrile
- 2-Methoxy-4-methylbenzonitrile
Comparison: 2-Ethoxy-4-methylbenzonitrile is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions compared to similar compounds. For instance, the ethoxy group can increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions, while the methyl group can provide steric hindrance.
Properties
IUPAC Name |
2-ethoxy-4-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMXMTPAFLYNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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